Benzyl-Polyethylene Glycol 2-Methanesulfonate, with the chemical identifier CAS number 150272-33-6, is derived from polyethylene glycol and is specifically designed for use in the development of PROTACs. These molecules are engineered to selectively target and degrade specific proteins within cells, making them valuable tools in therapeutic research and drug development . The compound's classification as a PEG-based linker situates it within a broader category of polymers that exhibit unique solubility and biocompatibility properties.
The synthesis of Benzyl-Polyethylene Glycol 2-Methanesulfonate typically involves several critical steps:
The synthesis can be streamlined using one-pot methods that reduce the number of purification steps required, thus enhancing efficiency and yield .
Benzyl-Polyethylene Glycol 2-Methanesulfonate features a structure characterized by:
The molecular formula can be represented as CHOS, where corresponds to the number of repeating ethylene glycol units .
Benzyl-Polyethylene Glycol 2-Methanesulfonate participates in various chemical reactions:
These reactions are critical for developing multifunctional PROTACs that can engage specific protein targets effectively.
The mechanism of action for Benzyl-Polyethylene Glycol 2-Methanesulfonate revolves around its role as a linker in PROTACs:
This mechanism highlights the importance of linker design in enhancing the efficacy and specificity of PROTACs.
Benzyl-Polyethylene Glycol 2-Methanesulfonate exhibits several noteworthy physical and chemical properties:
These properties make it suitable for various applications in biochemical research and drug formulation .
Benzyl-Polyethylene Glycol 2-Methanesulfonate has several significant applications:
The versatility of this compound underscores its importance in advancing therapeutic strategies against various diseases, including cancer and neurodegenerative disorders .
Benzyl (Bn) protecting groups serve as cornerstone elements in complex organic syntheses involving acid-labile architectures due to their exceptional stability under basic conditions and selective deprotection capabilities. These groups protect reactive functional groups (e.g., hydroxyls, carboxylates, amines) during multi-step syntheses, preventing unwanted side reactions. Crucially, benzyl groups exhibit orthogonal deprotection relative to other common protecting groups (e.g., esters, silyl ethers), enabling precise sequential unmasking of functional groups [6]. Their stability under diverse reaction conditions makes them indispensable for synthesizing sensitive molecules like glycans and peptides, where protecting group manipulation is often the most time-consuming aspect [6].
A key advantage lies in their cleavage versatility. Benzyl groups can be removed via catalytic hydrogenation or powerful reductive agents like Birch reduction. However, these methods suffer from limitations: hydrogenation requires flammable H₂ gas and catalysts, while Birch reduction employs pyrophoric alkali metals under harsh conditions (-78°C), offering poor functional group compatibility [3]. Recent breakthroughs leverage photochemical mesolytic cleavage using phenolate photocatalysts (e.g., ortho-methyl red). Upon photoexcitation, these catalysts transfer an electron to the benzyl group, generating a radical intermediate. Subsequent homolytic cleavage of the C–O or C–N bond releases the protected functional group as a radical anion, which rapidly protonates. This method operates under mild, metal-free conditions (room temperature, visible light irradiation) and exhibits excellent chemo- and regioselectivity, tolerating sensitive functionalities like alkenes, alkynes, halides, and even azides – groups often incompatible with classical debenzylation [3]. This photochemical approach is particularly valuable for synthesizing acid-sensitive compounds like Benzyl-PEG2-MS, enabling late-stage deprotection without damaging the core structure.
Table 1: Comparison of Benzyl Deprotection Methods
Method | Conditions | Key Advantages | Key Limitations | Functional Group Compatibility |
---|---|---|---|---|
Catalytic Hydrogenation | H₂ (1-4 atm), Pd/C or Pd(OH)₂/C | Widely used, high yielding | Flammable gas, catalyst poisoning, over-reduction risk | Low; reduces alkenes, alkynes, azides |
Birch Reduction | Li/NH₃(l), -78°C | Effective for resistant Bn groups | Pyrophoric reagents, cryogenic conditions | Very low; incompatible with many electrophiles |
Photochemical Cleavage | Phenolate catalyst, visible light, RT | Mild, metal-free, high selectivity | Requires specialized photocatalyst | High; tolerates alkenes, alkynes, azides [3] [6] |
Tosylate (toluenesulfonate, -OTs) groups are superior leaving groups critical for constructing molecules like Benzyl-PEG2-MS. Their excellence stems from the exceptional stability of the conjugate base (p-toluenesulfonate anion, TsO⁻). This stability arises from resonance delocalization of the negative charge over the sulfonyl oxygen atoms and the electron-withdrawing nature of the sulfone group (R-SO₂-), making TsO⁻ a very weak base [4]. This property aligns with the fundamental principle that the best leaving groups are weak bases capable of stabilizing negative charge effectively upon departure.
In the context of synthesizing sulfonate esters like mesylates (MsO⁻) or tosylates, alcohols (ROH) react readily with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, TsCl; methanesulfonyl chloride, MsCl) in the presence of a base (e.g., triethylamine, pyridine). For Benzyl-PEG2-MS, the terminal hydroxyl of the PEG₂ spacer is converted to a mesylate (-OMs) using methanesulfonyl chloride. While mesylate is also an excellent leaving group (CH₃SO₂⁻ is a weaker base than HO⁻), tosylate offers distinct advantages in certain synthetic scenarios due to its slightly lower reactivity and higher crystallinity, facilitating purification [4]. Both mesylate and tosylate groups undergo clean SN2 nucleophilic substitution reactions. The mechanism involves backside attack by the nucleophile (Nu⁻), leading to inversion of configuration at the carbon center. This predictable stereochemistry is vital for synthesizing stereodefined molecules. The reaction proceeds efficiently under mild conditions with a wide range of nucleophiles (e.g., azide, cyanide, amines, alkoxides), enabling the introduction of diverse functionalities essential for further bioconjugation, such as in PROTAC assembly where the mesylate/tosylate serves as a point for attaching target-binding ligands [4].
Polyethylene glycol (PEG) spacers, particularly diethylene glycol (PEG₂) in Benzyl-PEG2-MS, are pivotal molecular modulators of physicochemical properties. Their primary function is to enhance aqueous solubility and reduce aggregation propensity of hydrophobic molecules like benzyl-protected groups or aromatic drug moieties. PEG achieves this by introducing ether oxygen atoms capable of forming hydrogen bonds with water, significantly increasing overall hydrophilicity [1] [6]. Beyond solubility, PEG spacers critically influence pharmacokinetics and biodistribution. Studies on bombesin analogs (e.g., NOTA-PEGn-RM26 targeting GRPR) demonstrated that increasing PEG length (n=2,3,4,6) systematically reduced lipophilicity and hepatobiliary excretion. Notably, ⁶⁸Ga-NOTA-PEG₃-RM26 exhibited significantly lower liver uptake compared to its PEG₂ counterpart while maintaining high tumor uptake in prostate (PC-3) and breast cancer (BT-474) xenografts. This shift towards renal clearance improves tumor-to-background ratios, a crucial parameter for diagnostic imaging agents [1].
The length and flexibility of the PEG spacer (e.g., PEG₂ vs PEG₃) also impact target binding affinity. While direct coupling of chelators or large payloads to pharmacophores often sterically hinders receptor interaction, PEG spacers act as flexible tethers, distancing the payload from the binding domain. Research on GRPR antagonists revealed that varying PEG length (n=2,3,4,6) modulated IC₅₀ values: natGa-NOTA-PEG₂-RM26 (3.1 ± 0.2 nM) showed marginally higher affinity than NOTA-PEG₆-RM26 (5.8 ± 0.3 nM). This suggests an optimal spacer length exists where excessive elongation might slightly reduce affinity, potentially due to entropic penalties or subtle conformational changes, although the differences observed were relatively minor [1]. Therefore, PEG₂ represents a balanced choice in Benzyl-PEG2-MS, providing substantial hydrophilicity without drastically compromising potential ligand binding.
Table 2: Impact of PEG Spacer Length on Targeting Properties (Based on NOTA-PEGn-RM26 Data [1])
PEG Spacer Length (n) | IC₅₀ (nM) (natGa-NOTA-PEGn-RM26) | Relative Lipophilicity | Liver Uptake (Normal Mice) | Tumor Uptake (PC-3 Xenograft, %ID/g) |
---|---|---|---|---|
2 (PEG₂) | 3.1 ± 0.2 | Higher | Moderate | 4.6 ± 0.6 (Analogous conjugate principle) |
3 (PEG₃) | 3.9 ± 0.3 | ↓ | Lowest | Comparable High |
4 (PEG₄) | 5.4 ± 0.4 | ↓↓ | Low | Comparable High |
6 (PEG₆) | 5.8 ± 0.3 | Lowest | Low/Moderate | Comparable High |
Benzyl-PEG2-MS serves as a versatile bifunctional linker precursor in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules comprising: 1) a ligand for the target Protein of Interest (POI), 2) a ligand for an E3 ubiquitin ligase, and 3) a linker connecting them. The benzyl group offers a protected handle for later functionalization (e.g., to attach the POI ligand), the PEG₂ spacer provides solubility and reduces aggregation, and the mesylate acts as a reactive handle for attaching the E3 ligase recruiter [2] [5].
Successful PROTAC function hinges on forming a productive ternary complex (POI:PROTAC:E3 ligase). The linker, incorporating elements like Benzyl-PEG2-MS, plays a crucial role beyond mere connection. Its length and composition directly influence ternary complex formation efficiency and stability. An optimal linker must position the POI and E3 ligase at an appropriate distance and orientation to facilitate ubiquitin transfer to lysine residues on the POI. PEG-based linkers like PEG₂ are frequently employed in initial PROTAC designs due to their flexibility, water solubility, and commercial availability. They help mitigate the high lipophilicity often associated with POI and E3 ligase ligands, improving cellular permeability and reducing nonspecific binding [5].
The modular nature of PROTACs allows for systematic linker optimization. While PEG spacers are common starting points, factors like cooperativity (α) are critical. Cooperativity describes how the binding of the PROTAC to one protein (POI or E3) influences its binding affinity to the other partner in the ternary complex (α = KDBinary / KDTernary). α > 1 indicates positive cooperativity, highly desirable for efficient degradation. Linker properties (length, rigidity, hydrophilicity) profoundly impact α. For instance, replacing a long aliphatic hydrocarbon linker with a conformationally restrained spirocyclic pyridine linker improved solubility and ternary complex formation for a BET degrader [2]. Although rigid linkers can sometimes enhance cooperativity, flexible PEG spacers like PEG₂ offer conformational adaptability that may be beneficial for engaging diverse E3 ligases.
Choice of E3 ligase recruiter is paramount. While CRBN (cereblon) and VHL (Von Hippel-Lindau) ligands dominate current PROTACs (e.g., pomalidomide derivatives for CRBN; VHL ligand VH032), their effectiveness is context-dependent. Abundance of the chosen E3 ligase in the target tissue/cell type is essential for robust degradation [2] [5]. The mesylate group in Benzyl-PEG2-MS allows straightforward conjugation to nucleophilic groups (e.g., amines, thiols) present in these E3 ligase ligands. Furthermore, the benzyl-PEG₂ moiety helps distance the potentially hydrophobic E3 ligand from the POI-binding moiety, minimizing detrimental hydrophobic interactions that could impede solubility or ternary complex formation.
Table 3: Key E3 Ligase Recruiters and Linker Considerations in PROTAC Design
E3 Ligase Complex | Common Recruiting Ligands | Tissue Ubiquity | Linker Attachment Point | Rationale for Benzyl-PEG2-MS Incorporation |
---|---|---|---|---|
CRL4CRBN (Cereblon) | Thalidomide, Lenalidomide, Pomalidomide derivatives | High (Broad) | Glutarimide N-H or carbonyl | PEG₂ enhances solubility; Mesylate allows clean conjugation to glutarimide N-H (if deprotonated) or amine-functionalized analogs |
CRL2VHL (VHL) | VH032, VH298 derivatives | Moderate-High | Exposed amine or carboxylic acid | Benzyl protection allows orthogonal deprotection for POI ligand attachment after E3 ligand conjugation via mesylate displacement |
CRL2FEM1B | Crystallophore-based ligands (e.g., XY-07-135) | Emerging target | Varies | Hydrophilic PEG₂ spacer counters lipophilicity of novel recruiters; Flexible spacer aids ternary complex formation with new E3s |
MDM2 | Nutlin derivatives (e.g., RG7112) | Variable | Piperazine nitrogen or carboxylic acid | Mesylate displacement by piperazine N enables linker elongation; PEG₂ reduces aggregation risk |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1